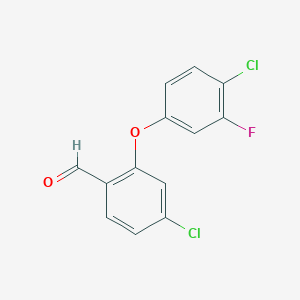![molecular formula C21H23N3O7S2 B2534172 4-[bis(2-metoxietil)sulfamoil]-N-{4,6-dioxa-10-tia-12-azatriciclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-il}benzamida CAS No. 892853-80-4](/img/structure/B2534172.png)
4-[bis(2-metoxietil)sulfamoil]-N-{4,6-dioxa-10-tia-12-azatriciclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-il}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzamide core, followed by the introduction of the sulfamoyl group and the dioxolobenzothiazole moiety. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Dioxolobenzothiazole Moiety: This step involves the cyclization of appropriate precursors to form the dioxolobenzothiazole ring, which is then attached to the benzamide core through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzamide core or the dioxolobenzothiazole moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in biological processes, such as proteases or kinases, leading to the modulation of cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in therapeutic effects.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can be compared with other similar compounds, such as:
Sulfonamides: Compounds with a sulfamoyl group, which are known for their antimicrobial properties.
Benzamides: Compounds with a benzamide core, which are used in various therapeutic applications.
Benzothiazoles: Compounds with a benzothiazole ring, which have diverse biological activities.
The uniqueness of 4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S2/c1-28-9-7-24(8-10-29-2)33(26,27)15-5-3-14(4-6-15)20(25)23-21-22-16-11-17-18(31-13-30-17)12-19(16)32-21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIGNCJFDBXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)




![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)
![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2534108.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
